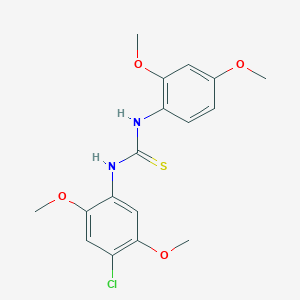
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea, commonly known as CDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
科学研究应用
CDT has been extensively studied for its potential applications in scientific research. It has been investigated as a potential anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. CDT has also been investigated for its potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, CDT has been investigated for its potential applications in infectious diseases, as it has been shown to inhibit the replication of human immunodeficiency virus (HIV).
作用机制
The mechanism of action of CDT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CDT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CDT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CDT has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
CDT has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity. CDT has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its potential applications in neurodegenerative diseases. Additionally, CDT has been shown to inhibit the replication of HIV, which may contribute to its potential applications in infectious diseases.
实验室实验的优点和局限性
CDT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. However, CDT also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its potential applications in some experiments. Additionally, its potential toxicity and side effects need to be further investigated.
未来方向
There are several future directions for the study of CDT. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and derivatives of CDT may enhance its potential applications in scientific research.
合成方法
CDT can be synthesized through various methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethoxybenzaldehyde and ammonium thiocyanate in ethanol. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity of the synthesized CDT can be confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
产品名称 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C17H19ClN2O4S |
分子量 |
382.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O4S/c1-21-10-5-6-12(15(7-10)23-3)19-17(25)20-13-9-14(22-2)11(18)8-16(13)24-4/h5-9H,1-4H3,(H2,19,20,25) |
InChI 键 |
OMPZFESGQVMCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)




![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)




